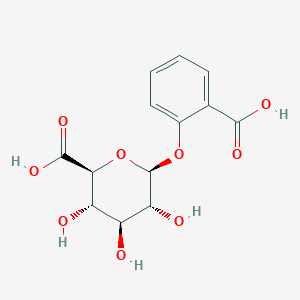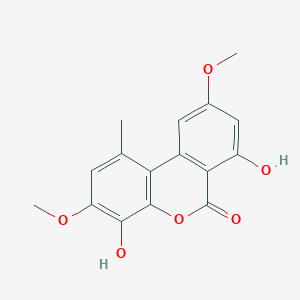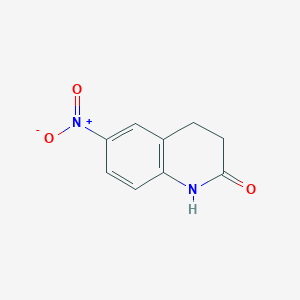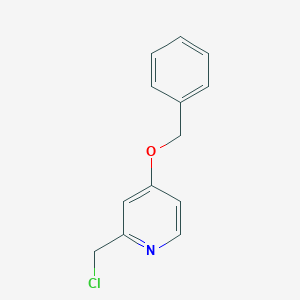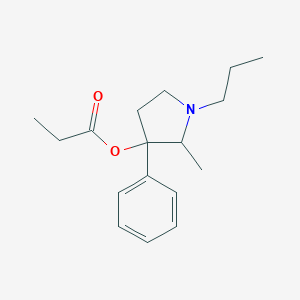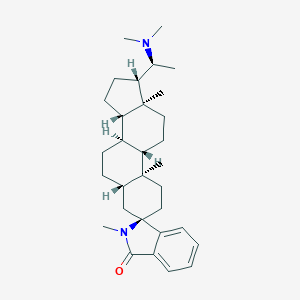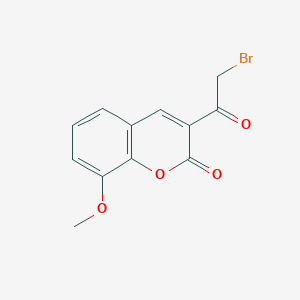
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is an amino acid that is essential for protein synthesis in the human body. It is a non-essential amino acid, which means that the body can produce it on its own, but it is also found in various foods, such as meat, dairy, and eggs. L-Proline is a vital component of collagen, which is the most abundant protein in the human body, and it plays a crucial role in maintaining the structure and function of many tissues, including skin, bones, and cartilage.
Wirkmechanismus
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a precursor for the synthesis of collagen, which is essential for the structure and function of many tissues in the body. It is also involved in the biosynthesis of various neurotransmitters, such as dopamine and norepinephrine, and it plays a role in the regulation of the immune system.
Biochemische Und Physiologische Effekte
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may help reduce the risk of various chronic diseases, such as cardiovascular disease, diabetes, and cancer. Additionally, (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been found to have immunomodulatory effects, which may help regulate the immune system and reduce the risk of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid is a widely used reagent in organic synthesis and is readily available in the market. It has high stability and is relatively non-toxic, making it an ideal reagent for many lab experiments. However, its high cost and low solubility in water can be limiting factors for some experiments.
Zukünftige Richtungen
There are several future directions for research on (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its role in the gut microbiome and its potential as a prebiotic or probiotic. Additionally, further research is needed to understand the mechanisms of action of (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid and its effects on various biological systems.
Synthesemethoden
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized via several methods, including enzymatic and chemical processes. One of the most common methods is the Strecker synthesis, which involves the reaction of ammonia, formaldehyde, and hydrogen cyanide with an aldehyde or ketone to produce an α-amino acid. Another method is the asymmetric hydrogenation of pyrrolidine-2-carboxylic acid, which yields (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its various biochemical and physiological effects. It is used in the production of various drugs, such as antihypertensive agents, immunosuppressive agents, and anti-inflammatory drugs. It is also used as a chiral auxiliary in asymmetric synthesis, and as a ligand in organometallic chemistry.
Eigenschaften
CAS-Nummer |
110452-53-4 |
|---|---|
Produktname |
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2R,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI-Schlüssel |
PIDBLIRWSBCSPG-NKWVEPMBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
Kanonische SMILES |
CC(C)C1CCC(N1)C(=O)O |
Synonyme |
D-Proline, 5-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



